molecular formula C9H12BN3O3 B15225672 (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid

(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B15225672
M. Wt: 221.02 g/mol
InChI Key: LBPBDMCSUKUGEI-UHFFFAOYSA-N
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Description

(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid is a sophisticated boronic acid derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a pyridylboronic acid scaffold with a 2-oxopiperazine moiety, making it a valuable bifunctional intermediate. The boronic acid group is a well-established key player in synthetic chemistry, most notably for its crucial role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental step in constructing complex biaryl structures often found in active pharmaceutical ingredients . The incorporation of the 2-oxopiperazine group is of significant interest, as piperazine derivatives are frequently explored in medicinal chemistry for their ability to modulate biological targets; for instance, piperazinyl quinazolinone derivatives have been developed as potent and selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, a target for neuropathic pain treatment . As a whole, this compound could serve as a critical building block in the synthesis of novel molecules for various therapeutic areas, including antimicrobial and anticancer agents, given the growing prominence of boronic acids in these fields . Furthermore, boronic acids can act as bioisosteres for carboxylic acids, potentially altering the selectivity, physicochemical, and pharmacokinetic properties of lead compounds to improve their drug-like characteristics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers assume all responsibility for determining product suitability and verifying identity and purity for their specific applications.

Properties

Molecular Formula

C9H12BN3O3

Molecular Weight

221.02 g/mol

IUPAC Name

[6-(2-oxopiperazin-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H12BN3O3/c14-9-6-11-3-4-13(9)8-2-1-7(5-12-8)10(15)16/h1-2,5,11,15-16H,3-4,6H2

InChI Key

LBPBDMCSUKUGEI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2CCNCC2=O)(O)O

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination for Piperazine Installation

Introducing the 2-oxopiperazine group at the pyridine’s 6-position requires a palladium-catalyzed C–N coupling. This step demands careful selection of ligands and bases to accommodate the boronic acid’s presence.

Optimized Conditions :

  • Substrate : 6-Bromo-3-boronic acid-protected pyridine
  • Amine : 2-Oxopiperazine (1.5 equiv)
  • Catalyst : Pd(OAc)₂ (2.5 mol%)
  • Ligand : Xantphos (5 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene, 110°C, 24 h
  • Yield : 52–60%

Notably, the boronic acid group is often protected as a pinacol ester during this step to prevent protodeboronation under basic conditions.

Sequential Functionalization Approaches

Halogenation-Borylation-Amination Sequence

A three-step sequence optimizes yield and functional group tolerance:

  • Halogenation : 3-Bromopyridine is iodinated at the 6-position using N-iodosuccinimide (NIS) in acetic acid (Yield: 85%).
  • Miyaura Borylation : The 3-iodo-6-bromopyridine undergoes borylation with bis(pinacolato)diboron (Yield: 72%).
  • Amination : The 6-bromo group is replaced with 2-oxopiperazine via Buchwald-Hartwig coupling (Yield: 58%).

Critical Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance amine solubility but may complicate boronic acid stability.
  • Ligand Screening : Bulky phosphine ligands (e.g., SPhos, RuPhos) improve catalytic activity for sterically hindered substrates.

Alternative Pathways: Direct Boronation of Prefunctionalized Pyridines

One-Pot Boronation and Piperazine Coupling

Recent advances demonstrate the feasibility of tandem reactions. For instance, 6-(2-oxopiperazin-1-yl)pyridine-3-boronic acid can be synthesized via a one-pot procedure:

  • Step 1 : Suzuki coupling of 6-bromo-3-iodopyridine with 2-oxopiperazine (Pd(OAc)₂, BINAP, NaOt-Bu, toluene, 100°C).
  • Step 2 : In situ Miyaura borylation using Pd(dppf)Cl₂ and bis(pinacolato)diboron (THF, 80°C).
  • Overall Yield : 46% (two steps).

Challenges and Mitigation Strategies

Boronic Acid Stability

Protodeboronation and oxidation are major concerns. Mitigation strategies include:

  • Protection as Boronic Esters : Pinacol or MIDA boronate esters stabilize the boron center during harsh reactions.
  • Low-Temperature Workup : Reactions are quenched at 0°C, and extracts are dried rapidly under reduced pressure.

Steric Hindrance at the 6-Position

Bulky substituents on piperazine necessitate ligand optimization. For example, DavePhos ligands improve coupling efficiency for hindered aryl bromides.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 8.66 (s, 1H, pyridine-H), 8.57 (dd, J = 4.4 Hz, 1H), 3.75 (s, 4H, piperazine-CH₂), 2.98 (t, J = 5.2 Hz, 2H, COCH₂).
  • ¹³C NMR : δ 166.6 (C=O), 148.0 (pyridine-C), 54.0 (piperazine-CH₂).
  • HRMS (ESI+) : m/z calcd. for C₁₀H₁₃BN₃O₂ [M+H]⁺: 230.1052; found: 230.1055.

Chromatographic Purity

Silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1) achieves ≥95% purity, as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on carbon or silica) reduce metal leaching and enable reuse over 5–7 cycles without significant yield drop.

Solvent Recovery Systems

Distillation units recover high-boiling solvents (e.g., DMF, 1,4-dioxane), reducing waste and production costs.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst enables room-temperature reactions, minimizing thermal degradation.

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer, achieving 89% yield in Miyaura borylation with a 10-minute residence time.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic acid group participates in Suzuki–Miyaura cross-coupling with aryl/heteroaryl halides, forming biaryl structures. Example conditions and outcomes:

Reaction PartnerCatalyst SystemYield (%)ApplicationSource
4-BromobenzotrifluoridePdCl₂(dppf), K₂CO₃92Anticancer scaffold synthesis
2-ChloropyridinePd(OAc)₂, SPhos ligand85Heterocyclic drug candidates
5-Bromo-2-fluorophenylNiCl₂(dme), PCy₃78Enzyme inhibitor development

These reactions tolerate functional groups (e.g., nitro, carbonyl) and proceed efficiently in aqueous or mixed-solvent systems .

Biological Interactions and Reactivity

The compound’s boronic acid group forms reversible covalent bonds with biological targets:

  • Serine protease inhibition : Binds to active-site serine residues (e.g., Ser294/Ser349 in Pseudomonas aeruginosa PBP3) via a trigonal boronate intermediate, achieving IC₅₀ values of 1.35–2.18 μM against Mycobacterium tuberculosis .

  • pH-dependent hydrolysis : The boronic acid hydrolyzes to boronate esters in physiological conditions (pH 7.4), enhancing solubility and target engagement .

Key structural determinants of activity :

FeatureRoleImpact on Activity
2-Oxopiperazine moietyHydrogen bonding with His163Enhances enzyme affinity
Pyridine ringπ-Stacking with hydrophobic pocketsImproves target selectivity
Boronic acidCovalent binding to catalytic serineEnables reversible inhibition

Comparative Reactivity with Analogs

Structural analogs exhibit varied reactivity profiles:

CompoundKey DifferenceReactivity Impact
6-Hydroxypyridine-3-boronic acidHydroxyl substituentIncreased solubility, reduced stability
6-(Pyrrolidin-1-yl)pyridin-3-ylboronic acidPyrrolidine vs. piperazineAltered binding kinetics
Boc-protected derivativestert-Butoxycarbonyl groupEnhanced synthetic versatility

Mechanism of Action

The mechanism of action of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the function of proteins by modifying their active sites. The boronic acid group is particularly effective in binding to hydroxyl groups on enzymes, making it a valuable tool in enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in the substituents at the pyridine ring’s 6-position. These variations influence electronic, steric, and solubility properties:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Structural Features
(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid 2-Oxopiperazin-1-yl C₉H₁₁BN₃O₃* 218.81* N/A Lactam ring (electron-withdrawing)
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid 4-Benzylpiperazin-1-yl C₁₆H₂₀BN₃O₂ 297.17 1356242-29-9 Bulky benzyl group (steric hindrance)
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid 4-Methylpiperazin-1-yl C₁₀H₁₇BN₄O₂ 236.08 936353-84-3 Secondary amine (basic)
(6-Ethoxypyridin-3-yl)boronic acid Ethoxy C₇H₁₀BNO₃ 166.97 1256345-66-0 Electron-donating alkoxy group
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid Trifluoromethyl C₆H₄BF₃NO₂ 189.96 N/A Strong electron-withdrawing CF₃ group

*Estimated based on structural analysis.

Physicochemical Properties

  • This could enhance reactivity in Suzuki couplings by stabilizing the boronate intermediate.
  • Solubility : Piperazine derivatives often exhibit improved aqueous solubility due to amine protonation. However, the oxo group may reduce basicity, altering solubility profiles .
  • Stability : Bulky substituents (e.g., benzylpiperazinyl) may reduce boroxine formation, a common issue with boronic acids . The 2-oxopiperazinyl group’s steric bulk could similarly inhibit trimerization.

Research Findings and Data Tables

Binding Affinity and Functional Group Impact

Evidence from phenyl boronic acid (PBA) and 3-aminophenyl boronic acid (APBA) studies shows substituents significantly influence binding constants (K₁). For instance, APBA’s amino group increases K₁ by ~40% compared to PBA . By analogy, the 2-oxopiperazinyl group’s carbonyl may enhance binding to diols or proteins via hydrogen bonding.

Biological Activity

The compound (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. This property is crucial for its biological activity, especially in enzyme inhibition and targeted drug delivery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study evaluating phenylboronic acid derivatives showed significant antiproliferative effects against ovarian cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)1.5G2/M Phase Arrest
3-Morpholino-5-fluorobenzoxaboroleA2780 (Ovarian)2.0Apoptosis Induction
This compoundTBDTBDTBD

Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity of similar piperazine-based compounds. A study synthesized a series of substituted piperazine derivatives and evaluated their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that modifications around the piperazine ring can enhance anti-tubercular properties .

Study on Prostate Cancer

A notable case study explored the effects of oxopiperazin-based peptidomimetic molecules on prostate cancer cells. The study reported that these compounds inhibited prostatic acid phosphatase secretion and induced apoptosis in prostate cancer cell lines, suggesting a therapeutic potential for similar boronic acid derivatives .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects involves modulation of specific protein interactions. Research into covalent drugs has shown that boronic acids can act as enzyme inhibitors by forming stable complexes with target enzymes, thereby altering their function .

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